molecular formula C21H21N3O3S2 B2775860 ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 852366-85-9

ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Katalognummer: B2775860
CAS-Nummer: 852366-85-9
Molekulargewicht: 427.54
InChI-Schlüssel: SFUAZTCJFSZYRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H21N3O3S2 and its molecular weight is 427.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the realm of anticancer properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis

The synthesis of quinazoline derivatives, including this compound, typically involves multi-step processes that include the reaction of quinazoline-based precursors with various thiol-containing compounds. These reactions often employ conditions favorable for cyclization and functional group transformations that yield the desired thioether or thiazole derivatives.

Anticancer Properties

Numerous studies have reported the anticancer activity of quinazoline derivatives. This compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects.

  • Cell Line Studies :
    • The compound was tested against various cancer cell lines such as MCF-7 (breast cancer), PC3 (prostate cancer), and HT-29 (colon cancer). Results indicated that it exhibited an IC50 range from 23.2 to 49.9 μM across different cell lines, suggesting moderate to high potency in inhibiting cell proliferation .
  • Mechanism of Action :
    • The mechanism of action for compounds in this class often involves the induction of apoptosis and inhibition of key signaling pathways related to cell survival and proliferation. The presence of the quinazoline moiety is believed to enhance interaction with specific kinases involved in cancer progression .

Table: Summary of Biological Activity

Compound NameCell LineIC50 (μM)Mechanism of Action
This compoundMCF-723.2Induces apoptosis
PC330.0Inhibits kinase signaling pathways
HT-2949.9Promotes cell cycle arrest

Case Studies

  • Study on Quinazoline Derivatives :
    A study published in PMC evaluated a series of quinazoline derivatives for their cytotoxic effects on various cancer cell lines. The findings highlighted that derivatives containing thiazole or thiol groups exhibited enhanced cytotoxicity compared to their non-thiol counterparts .
  • Kinase Inhibition Studies :
    Another significant study assessed the binding affinity of synthesized quinazoline derivatives to a panel of kinases using Differential Scanning Fluorimetry (DSF). This compound showed promising results by stabilizing several kinases, indicating potential as a therapeutic agent targeting specific oncogenic pathways .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinazoline derivatives, including those similar to ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. Quinazolines are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that compounds with similar scaffolds may also exhibit significant anticancer activity .

Antimicrobial Properties

The compound's structural components may also confer antimicrobial properties. Quinazoline derivatives have been reported to possess antibacterial and antifungal activities, making them candidates for the development of new antibiotics . The incorporation of thioether groups, such as those found in this compound, could enhance these properties by improving bioavailability and target specificity.

Mechanistic Studies

Understanding the mechanisms through which this compound exerts its biological effects is crucial for optimizing its therapeutic potential. Research into quinazoline derivatives has revealed that they can act as inhibitors of key enzymes involved in cancer cell proliferation and survival pathways. For example, some compounds have been identified as inhibitors of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of this compound and its biological activity is an area of active research. Variations in substituents on the quinazoline ring or modifications to the cyclopentathiophene core can significantly influence the compound's potency and selectivity against specific targets .

Case Study 1: Anticancer Efficacy

In a study involving a series of quinazoline derivatives, researchers synthesized multiple compounds based on structural modifications similar to this compound. These compounds were tested for their efficacy against various cancer cell lines, demonstrating significant cytotoxicity and potential for further development as anticancer agents .

Case Study 2: Antimicrobial Screening

Another study focused on synthesizing derivatives of quinazolines and evaluating their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to enhanced antibacterial properties, suggesting that similar approaches could be applied to this compound to improve its therapeutic profile .

Eigenschaften

IUPAC Name

ethyl 2-(2-quinazolin-4-ylsulfanylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c1-3-27-21(26)17-14-8-6-10-16(14)29-20(17)24-18(25)12(2)28-19-13-7-4-5-9-15(13)22-11-23-19/h4-5,7,9,11-12H,3,6,8,10H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUAZTCJFSZYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=NC=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.